邻苯二甲酸叔丁酯

描述

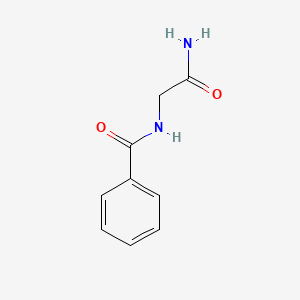

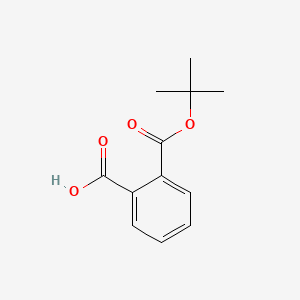

tert-Butyl hydrogen phthalate is a chemical compound that is related to the phthalate family, which is characterized by the presence of a phthalate ion bonded to an organic group—in this case, a tert-butyl group. Phthalates are well-known for their use as plasticizers and are involved in various chemical reactions and applications. The tert-butyl group is a bulky substituent that can influence the physical and chemical properties of the compound.

Synthesis Analysis

The synthesis of tert-butyl-substituted phthalocyanines and related compounds has been extensively studied. For instance, a phthalonitrile derivative with tert-butyl substituents was synthesized and then cyclotetramerized to produce metallo-phthalocyanines with high solubility in various solvents . Another study reported the synthesis of octa-tert-butylphthalocyanine using di-tert-butylphthalonitrile and nickel acetate, leading to a mixture of structural isomers . Additionally, a highly soluble dihydroxo(tetra-tert-butylphthalocyaninato)antimony(V) complex was synthesized by oxidizing an iodide precursor with tert-butyl perbenzoate .

Molecular Structure Analysis

The molecular structure of tert-butyl-substituted phthalocyanines can be significantly affected by the bulkiness of the substituents. For example, the distortion of the phthalocyanine macrocycle due to tert-butyl substituents can lead to changes in spectroscopic properties and packing arrangements . The crystal structure of a copper(II) complex with tert-butylisophthalate ligands revealed a one-dimensional double chain architecture, demonstrating the influence of tert-butyl groups on the overall structure .

Chemical Reactions Analysis

tert-Butyl groups can participate in various chemical reactions. The reaction of tert-butoxy radicals with phenols, for instance, yields phenoxy radicals, with the reaction rate being influenced by the solvent's polarity and the presence of tert-butyl groups . In another study, secondary amine derivatives of p-tert-butyl thiacalix arenes showed selective molecular recognition of phthalic acid, indicating the potential for chemical sensing applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted phthalocyanines are notable for their high solubility and stability. These properties are crucial for their potential applications in various fields. For example, the solubility of a dihydroxo(tetra-tert-butylphthalocyaninato)antimony(V) complex in polar organic solvents was observed, along with its ability to form hydrophilic colloids in acetone-water mixtures . The electrochemical properties of tert-butylcalix arene bridged bis double-decker lutetium(III) phthalocyanine were also investigated, showing distinctive voltammetric behavior10.

科学研究应用

叔醇的分离与反应

邻苯二甲酸叔丁酯: 被用于分离叔醇,例如2-苯基丁烷-2-醇和3-甲基己烷-3-醇 . 这种应用在立体化学研究和对映异构体纯化合物的合成中至关重要,这在药物和精细化工的开发中起着重要作用。

食品和饮料污染研究

这种化合物属于邻苯二甲酸酯家族,由于其潜在的健康影响,人们对其在食品和饮料中的存在进行了广泛的研究 . 涉及邻苯二甲酸叔丁酯的研究有助于理解邻苯二甲酸酯污染的程度及其生物学效应。

作用机制

Target of Action

Tert-Butyl hydrogen phthalate, like other phthalates, is known to be an endocrine-disrupting chemical . It interferes with the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Phthalates, including Tert-Butyl hydrogen phthalate, dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Result of Action

The result of Tert-Butyl hydrogen phthalate’s action is the potential induction of neurological disorders . This includes disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .

Action Environment

The environmental fate, transport, and transformation/degradation of Tert-Butyl hydrogen phthalate under natural conditions are highly dependent on their physical and chemical properties . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .

安全和危害

未来方向

The future directions of research on phthalates, including tert-Butyl hydrogen phthalate, could involve the development of energy-efficient and effective technologies to eliminate these harmful substances from the environment . There is also a need to expand the current knowledge concerning their mechanism of action in the organism .

属性

IUPAC Name |

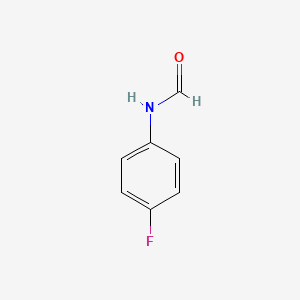

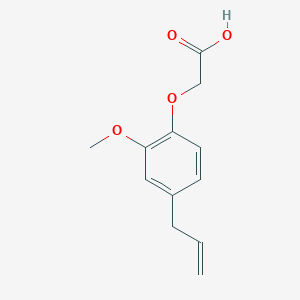

2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-7-5-4-6-8(9)10(13)14/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUQZKXKYSAJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047150 | |

| Record name | tert-Butyl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33693-84-4 | |

| Record name | tert-Butyl hydrogen phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033693844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL HYDROGEN PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8390XKX0SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1330269.png)